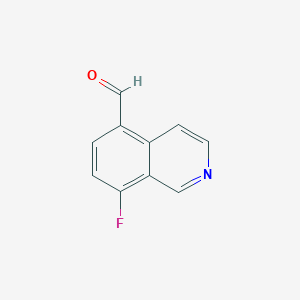

8-Fluoroisoquinoline-5-carbaldehyde

Description

General Significance of Fluorinated Isoquinoline (B145761) Derivatives in Organic Synthesis

The isoquinoline scaffold is a prominent feature in a vast number of natural alkaloids and synthetic compounds with a broad spectrum of biological activities, including antihypertensive, anti-inflammatory, and anticancer properties. mdpi.comresearchgate.net The strategic incorporation of fluorine atoms into the isoquinoline ring system can profoundly influence the molecule's physicochemical and biological characteristics. nih.gov Fluorine's high electronegativity and relatively small size can alter a molecule's conformation, metabolic stability, membrane permeability, and binding affinity to biological targets. nih.gov

The introduction of a fluorine atom at the C-8 position of the isoquinoline nucleus, as seen in 8-Fluoroisoquinoline-5-carbaldehyde, is of particular note. This modification can induce significant changes in the electronic distribution of the aromatic system, potentially modulating the reactivity of other functional groups and influencing intermolecular interactions. The development of synthetic methodologies to access such fluorinated heterocycles is an active area of research, driven by the quest for new therapeutic agents and functional materials. mdpi.com

The Isoquinoline Carbaldehyde Moiety as a Synthetic Node

The carbaldehyde (or formyl) group is a versatile functional group in organic synthesis, serving as a precursor to a wide array of other functionalities. When attached to the isoquinoline framework, as in isoquinoline-5-carbaldehyde, it acts as a synthetic handle for the construction of more complex molecules. The aldehyde can undergo a variety of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in numerous carbon-carbon bond-forming reactions such as aldol (B89426) condensations, Wittig reactions, and Grignard additions.

This reactivity makes isoquinoline carbaldehydes valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds. For instance, they can be converted into imines and subsequently to amines, or used to construct larger heterocyclic systems. The specific placement of the carbaldehyde group at the C-5 position of the isoquinoline ring influences its reactivity and the spatial orientation of the resulting derivatives.

Academic Research Trajectories for this compound

While specific academic research focused exclusively on this compound is not extensively documented in publicly available literature, its potential research trajectories can be inferred from the known chemistry of its constituent parts. The combination of the electronically modified fluorinated isoquinoline core and the synthetically versatile carbaldehyde group suggests several promising avenues of investigation.

One primary research direction is in the field of medicinal chemistry. The unique electronic environment created by the 8-fluoro substituent could lead to novel interactions with biological targets. Researchers are likely to explore the synthesis of derivatives of this compound to screen for various biological activities, including as enzyme inhibitors or receptor modulators. The development of practical and efficient synthetic routes to this compound and its analogues is a crucial first step in this direction.

Another potential area of research lies in materials science. The fluorescent properties of some isoquinoline derivatives suggest that fluorinated analogues could be investigated for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes for biological imaging. mdpi.com The fluorine atom could enhance the photophysical properties of such materials, leading to improved performance and stability.

Interactive Data Table: Physicochemical Properties of Isoquinoline and Related Compounds

| Property | Isoquinoline | 8-Fluoroisoquinoline (B92601) (Predicted) | Isoquinoline-5-carbaldehyde |

| Molecular Formula | C₉H₇N | C₉H₆FN | C₁₀H₇NO |

| Molecular Weight | 129.16 g/mol | 147.15 g/mol | 157.17 g/mol |

| Appearance | Colorless solid | --- | Yellow Solid |

| Boiling Point | 243 °C | --- | --- |

| Melting Point | 26 °C | --- | --- |

| Solubility | Sparingly soluble in water | --- | --- |

Established Synthetic Routes to Fluorinated Isoquinoline Core Structures

The construction of the fundamental isoquinoline ring system bearing a fluorine substituent is the initial critical step. Both classical and contemporary synthetic methods have been adapted for this purpose, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions.

Classical Cyclization and Annulation Strategies (e.g., Pomeranz-Fritsch, Bischler-Napieralski, Pictet-Spengler Reactions with Fluorinated Precursors)

Classical named reactions remain a cornerstone for the synthesis of the isoquinoline core. By employing starting materials that already contain the desired fluorine atom, these methods provide a direct route to fluorinated isoquinolines.

The Pomeranz-Fritsch reaction facilitates the synthesis of isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal. acs.orgresearchgate.net In the context of synthesizing fluorinated isoquinolines, this would involve the condensation of a fluorinated benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. acs.org The subsequent intramolecular cyclization, typically promoted by a strong acid like sulfuric acid, would yield the fluorinated isoquinoline core. acs.org The success of this reaction often depends on the electronic nature and position of the substituents on the benzaldehyde ring.

The Bischler-Napieralski reaction is a widely used method for synthesizing 3,4-dihydroisoquinolines, which can be subsequently aromatized to isoquinolines. nih.govwikipedia.orgnrochemistry.com This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide using a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). nih.govwikipedia.org To obtain a fluorinated isoquinoline, a β-(fluorophenyl)ethylamine is acylated and then subjected to the cyclization conditions. The reaction is generally most effective when the benzene (B151609) ring is activated with electron-donating groups. nrochemistry.com

The Pictet-Spengler reaction provides a route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. nih.govwikipedia.org This reaction is a special case of the Mannich reaction. nih.gov For the synthesis of fluorinated tetrahydroisoquinolines, a fluorinated β-phenylethylamine can be reacted with an appropriate carbonyl compound. wikipedia.org While this method directly yields the tetrahydroisoquinoline core, subsequent oxidation would be necessary to obtain the aromatic isoquinoline. The reaction conditions can be harsh, often requiring strong acids and heat, especially for less nucleophilic aromatic rings. wikipedia.org

| Reaction Name | Description | Fluorinated Precursors |

| Pomeranz-Fritsch | Acid-promoted synthesis of isoquinolines from benzaldehydes and 2,2-dialkoxyethylamines. acs.org | Fluorinated benzaldehydes. |

| Bischler-Napieralski | Intramolecular cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines. nih.govwikipedia.org | Acylated β-(fluorophenyl)ethylamines. |

| Pictet-Spengler | Condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure to form a tetrahydroisoquinoline. nih.govwikipedia.org | Fluorinated β-phenylethylamines. |

Modern Transition Metal-Catalyzed Syntheses of Fluoroisoquinolines

In recent decades, transition metal catalysis has emerged as a powerful tool for the construction of heterocyclic systems, offering milder reaction conditions and broader functional group tolerance compared to classical methods.

Palladium-catalyzed reactions have been extensively developed for the synthesis of isoquinolines. One common approach involves the coupling of an o-halobenzaldehyde derivative with a terminal alkyne, followed by a copper-catalyzed cyclization to furnish the isoquinoline ring system. This methodology allows for the rapid assembly of multisubstituted isoquinolines. Furthermore, palladium-catalyzed formylation of aryl halides using carbon monoxide and a hydrogen source has proven to be an effective method for producing aromatic aldehydes, which can serve as precursors in isoquinoline synthesis. nih.gov The efficiency of these catalytic systems often depends on the choice of ligands and reaction conditions.

Rhodium(III)-catalyzed C-H activation has become a prominent strategy for the synthesis of isoquinolines and their derivatives. mdpi.comresearchgate.net These reactions typically involve the coupling of a benzimine or a related derivative with an alkyne. The rhodium catalyst facilitates the cleavage of a C-H bond on the aromatic ring, followed by insertion of the alkyne and subsequent cyclization to form the isoquinoline core. This method offers high atom economy and allows for the construction of complex isoquinoline structures from relatively simple starting materials. The regioselectivity of the C-H activation is often directed by a coordinating group on the substrate.

Nickel catalysis has also been employed in the synthesis of isoquinolines, often providing a more cost-effective alternative to palladium. Nickel-catalyzed reactions can mediate the coupling of various components to form the isoquinoline scaffold. For instance, nickel-catalyzed C-H bond difluoroalkylation of 8-aminoquinolines at the C5-position has been reported, demonstrating the utility of nickel in functionalizing the isoquinoline core. nih.gov Rhodium catalysis, as mentioned, is particularly effective in C-H activation strategies for building the isoquinoline ring. mdpi.comresearchgate.net

| Catalyst | Reaction Type | Key Features |

| Palladium | Domino Insertion/Cyclisation, Formylation | Versatile for constructing substituted isoquinolines; can be used to introduce the carbaldehyde group. nih.gov |

| Rhodium(III) | C-H Activation/Cyclization | High atom economy; allows for the synthesis of complex isoquinolines from simple precursors. mdpi.comresearchgate.net |

| Nickel | C-H Functionalization, Cross-Coupling | Cost-effective alternative to palladium; useful for functionalizing the isoquinoline core. nih.gov |

Fluorination Methodologies Applied to Isoquinoline Scaffolds

An alternative approach to synthesizing fluorinated isoquinolines is to introduce the fluorine atom onto a pre-existing isoquinoline ring system. This can be achieved through various fluorination techniques.

Electrophilic fluorination is a common method for introducing fluorine into aromatic systems. Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are often used. The regioselectivity of electrophilic substitution on the isoquinoline ring generally favors the 5- and 8-positions due to the electronic properties of the bicyclic system. quimicaorganica.org

Nucleophilic aromatic substitution (SNAr) can also be employed, particularly if a suitable leaving group (such as a halogen or a nitro group) is present on the isoquinoline ring at the desired position. The fluorine atom can be introduced using a fluoride source, such as potassium fluoride or cesium fluoride.

Synthetic Methodologies for this compound and Related Fluorinated Isoquinoline Carbaldehydes

The synthesis of specifically substituted isoquinolines, such as this compound, is a significant focus in medicinal and materials chemistry due to the prevalent role of the fluorinated isoquinoline scaffold in bioactive compounds. researchgate.net The introduction of a fluorine atom can enhance metabolic stability, bioavailability, and binding affinity. researchgate.net Concurrently, the carbaldehyde group serves as a versatile synthetic handle for further molecular elaboration. The strategic construction of this molecule requires careful consideration of the timing and methodology for introducing both the fluorine and the carbaldehyde functionalities. This article details the primary synthetic strategies employed for accessing this compound and analogous structures, focusing on methods for fluorine introduction and subsequent or preceding formylation.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H6FNO |

|---|---|

Molecular Weight |

175.16 g/mol |

IUPAC Name |

8-fluoroisoquinoline-5-carbaldehyde |

InChI |

InChI=1S/C10H6FNO/c11-10-2-1-7(6-13)8-3-4-12-5-9(8)10/h1-6H |

InChI Key |

DKUHIFJOIMCZNU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=NC=CC2=C1C=O)F |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of 8 Fluoroisoquinoline 5 Carbaldehyde

Chemical Reactivity of the Aldehyde Functionality

The carbaldehyde group at the C5 position is the primary site of reactivity in 8-fluoroisoquinoline-5-carbaldehyde. This functionality is susceptible to a variety of chemical transformations, including nucleophilic additions, oxidation-reduction reactions, and condensations.

Nucleophilic Addition Reactions at the Carbonyl Center

The polarized carbon-oxygen double bond of the aldehyde group makes the carbonyl carbon an electrophilic center, readily attacked by nucleophiles. mdpi.com This fundamental reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Prominent examples of nucleophilic addition reactions applicable to this compound include:

Grignard Reactions: The addition of organomagnesium halides (Grignard reagents) to the aldehyde would yield secondary alcohols. For instance, the reaction with methylmagnesium bromide would produce 1-(8-fluoroisoquinolin-5-yl)ethanol. The general mechanism involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon, followed by protonation of the resulting alkoxide. masterorganicchemistry.com

Wittig Reaction: This reaction provides a powerful method for the synthesis of alkenes from aldehydes. thieme-connect.denih.gov The reaction of this compound with a phosphonium (B103445) ylide, such as methylenetriphenylphosphorane, would lead to the formation of 5-vinyl-8-fluoroisoquinoline. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used. thieme-connect.de

Addition of Cyanide: The addition of a cyanide ion (e.g., from HCN or NaCN) to the aldehyde would form a cyanohydrin, specifically 2-hydroxy-2-(8-fluoroisoquinolin-5-yl)acetonitrile. This reaction is typically base-catalyzed. mdpi.com

| Nucleophilic Addition Reaction | Reagent Example | Product Type |

| Grignard Reaction | Methylmagnesium Bromide | Secondary Alcohol |

| Wittig Reaction | Methylenetriphenylphosphorane | Alkene |

| Cyanohydrin Formation | Sodium Cyanide/H+ | Cyanohydrin |

Oxidation and Reduction Pathways of the Carbaldehyde

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The aldehyde can be converted to 8-fluoroisoquinoline-5-carboxylic acid using a variety of oxidizing agents. Common reagents for the oxidation of aromatic aldehydes include potassium permanganate (B83412) (KMnO₄), and chromic acid. Milder, more selective oxidizing agents such as silver oxide (Ag₂O) can also be employed.

Reduction: Reduction of the aldehyde group yields (8-fluoroisoquinolin-5-yl)methanol. This transformation can be efficiently achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for the reduction of aldehydes and ketones due to its selectivity and mild reaction conditions. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that would also effectively reduce the aldehyde.

A special case for aldehydes lacking α-hydrogens, such as this compound, is the Cannizzaro reaction . In the presence of a strong base, two molecules of the aldehyde can disproportionate, with one molecule being oxidized to the carboxylic acid and the other reduced to the alcohol.

| Transformation | Reagent Example | Product |

| Oxidation | Potassium Permanganate (KMnO₄) | 8-Fluoroisoquinoline-5-carboxylic acid |

| Reduction | Sodium Borohydride (NaBH₄) | (8-Fluoroisoquinolin-5-yl)methanol |

| Cannizzaro Reaction | Concentrated Sodium Hydroxide | 8-Fluoroisoquinoline-5-carboxylic acid and (8-Fluoroisoquinolin-5-yl)methanol |

Condensation Reactions and Imine Formation

Condensation reactions involving the aldehyde functionality provide a pathway to more complex molecular architectures.

Imine Formation and Reductive Amination: The reaction of this compound with primary amines yields imines, also known as Schiff bases. This reaction is often reversible and can be driven to completion by removal of water. The resulting imine can then be reduced in a subsequent step, or in a one-pot process known as reductive amination, to form a secondary amine. For example, reaction with methylamine (B109427) followed by reduction with a reducing agent like sodium cyanoborohydride would yield N-methyl-1-(8-fluoroisoquinolin-5-yl)methanamine.

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene (B1212753) compound, typically in the presence of a weak base like piperidine. For instance, condensation with diethyl malonate would produce diethyl 2-((8-fluoroisoquinolin-5-yl)methylene)malonate. These products are valuable intermediates for further synthetic transformations.

| Condensation Reaction | Reagent Example | Intermediate/Product Type |

| Imine Formation | Methylamine | Imine (Schiff Base) |

| Reductive Amination | Methylamine, Sodium Cyanoborohydride | Secondary Amine |

| Knoevenagel Condensation | Diethyl Malonate, Piperidine | α,β-Unsaturated Ester |

Impact of Fluorine Substitution on Reactivity Profile

The fluorine atom at the C8 position of the isoquinoline (B145761) ring exerts a significant influence on the reactivity of the molecule through both electronic and steric effects.

Electronic Effects of Fluorine on Reaction Mechanisms

Fluorine is the most electronegative element, and its presence on the aromatic ring has a profound electronic impact. The primary electronic effect of the fluorine atom is its strong electron-withdrawing inductive effect (-I effect). This effect decreases the electron density of the isoquinoline ring system.

This electron-withdrawing nature of the fluorine at C8 is expected to enhance the electrophilicity of the carbonyl carbon of the aldehyde at C5. The decreased electron density on the ring system makes the carbonyl carbon more susceptible to nucleophilic attack. Consequently, nucleophilic addition reactions are generally expected to proceed at a faster rate compared to the non-fluorinated isoquinoline-5-carbaldehyde.

While fluorine is strongly electron-withdrawing by induction, it also possesses lone pairs of electrons that can be donated to the aromatic system through resonance (+M effect). However, for halogens, the inductive effect is generally considered to be dominant over the mesomeric effect in influencing reactivity.

Steric Influences of Fluorine on Reaction Selectivity

The fluorine atom, while the smallest of the halogens, still possesses a van der Waals radius larger than that of a hydrogen atom. Its presence at the C8 position, which is ortho to the C7 and peri to the C1 position, can introduce steric hindrance.

This steric bulk can influence the approach of reagents to the nearby aldehyde group at the C5 position, although this effect is likely to be less pronounced than if the substituent were at C4 or C6. For reactions involving bulky nucleophiles or transition states, the fluorine atom at C8 might disfavor certain conformations or approaches, potentially leading to changes in stereoselectivity or regioselectivity in some reactions. However, for many of the fundamental reactions of the aldehyde group, the steric hindrance from the C8 fluorine is not expected to be a prohibitive factor.

Derivatization and Scaffold Functionalization

The strategic positioning of the aldehyde and fluoro-substituents on the isoquinoline framework allows for a diverse range of functionalization reactions. These transformations are key to developing new chemical entities with potential applications in medicinal chemistry and materials science.

The condensation of heteroaromatic aldehydes with thiosemicarbazide (B42300) is a well-established method for the synthesis of thiosemicarbazones. These compounds are of significant interest due to their wide spectrum of biological activities. The general reaction involves the nucleophilic attack of the terminal amino group of thiosemicarbazide on the carbonyl carbon of the aldehyde, followed by dehydration to yield the corresponding thiosemicarbazone.

While specific literature on the synthesis of thiosemicarbazone derivatives from this compound is not abundant, the reaction can be inferred from general procedures for the synthesis of thiosemicarbazones from various aromatic and heteroaromatic aldehydes. chemmethod.comnih.gov The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or ethanol, often with catalytic amounts of acid to facilitate the reaction. mdpi.com

A general synthetic protocol would involve dissolving this compound in ethanol, followed by the addition of an equimolar amount of thiosemicarbazide. The reaction mixture is then heated under reflux for a period of time, after which the product precipitates upon cooling and can be isolated by filtration. nih.gov The purity and structure of the resulting thiosemicarbazone can be confirmed by standard analytical techniques such as melting point determination, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. chemmethod.comnih.gov

Table 1: General Reaction Conditions for the Synthesis of Thiosemicarbazones from Heteroaromatic Aldehydes

| Parameter | Condition | Reference |

| Aldehyde | Aromatic/Heteroaromatic | chemmethod.comnih.gov |

| Reagent | Thiosemicarbazide | chemmethod.comnih.gov |

| Solvent | Methanol or Ethanol | nih.govmdpi.com |

| Catalyst | Acetic Acid (optional) | mdpi.com |

| Temperature | Room Temperature to Reflux | nih.govmdpi.com |

| Reaction Time | 3 - 24 hours | nih.govmdpi.com |

The resulting (8-fluoroisoquinolin-5-yl)methylene)thiosemicarbazide would be a valuable intermediate for further synthetic modifications or for biological screening.

The isoquinoline nucleus is a common motif in a vast number of natural products and pharmacologically active compounds. The construction of additional rings fused to the isoquinoline scaffold of this compound can lead to the generation of novel and complex heterocyclic systems. Various synthetic strategies can be employed to achieve this, often involving intramolecular cyclization reactions. nih.govnih.govrsc.org

One common approach is the use of the aldehyde functionality to introduce a side chain that can subsequently undergo cyclization onto the isoquinoline ring system. For instance, the aldehyde could be subjected to a Wittig or Horner-Wadsworth-Emmons reaction to introduce an α,β-unsaturated ester moiety. Subsequent intramolecular reactions, such as aza-Diels-Alder or radical cyclizations, could then be employed to form a new fused ring.

Another strategy involves the functionalization of other positions on the isoquinoline ring, followed by a cyclization that incorporates the C5-aldehyde group or a derivative thereof. For example, if a suitable nucleophilic group were introduced at the C4 or C6 position, an intramolecular condensation with the aldehyde could lead to a new fused ring.

While specific examples starting from this compound are not readily found in the literature, numerous methods exist for the synthesis of fused isoquinoline derivatives from related starting materials. nih.govrsc.orgorganic-chemistry.org These methods often rely on transition-metal-catalyzed cyclizations or multi-component reactions. nih.gov For instance, the synthesis of indolo[2,1-a]isoquinoline derivatives has been achieved through a visible-light-induced radical cascade cyclization. rsc.org

Table 2: Examples of Synthetic Strategies for Fused Isoquinoline Systems

| Reaction Type | Key Transformation | Reference |

| Intramolecular Cyclization | Copper-catalyzed cyclization of (E)-2-alkynylaryl oxime derivatives | nih.gov |

| Radical Cascade Cyclization | Visible-light-induced synthesis of indolo[2,1-a]isoquinolines | rsc.org |

| Three-Component Reaction | Rhodium(III)-catalyzed reaction of aryl ketones, hydroxylamine, and alkynes | nih.gov |

| Intramolecular Diels-Alder | Furan-mediated synthesis of 8-aryl-3,4-dihydroisoquinolin-1(2H)-ones | researchgate.net |

These examples highlight the potential for this compound to serve as a precursor for a wide variety of complex, fused heterocyclic systems.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The this compound scaffold possesses a halogen substituent (fluorine) and C-H bonds that could potentially participate in such reactions. However, the C-F bond is generally less reactive in standard cross-coupling conditions compared to other halogens. A more viable strategy would be to utilize a bromo or iodo analogue of the title compound, for instance, 8-bromoisoquinoline-5-carbaldehyde.

Assuming the availability of such a halo-substituted isoquinoline-5-carbaldehyde, a variety of cross-coupling reactions could be envisioned. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a prominent example. researchgate.netorganic-chemistry.org This reaction would allow for the introduction of a wide range of aryl and heteroaryl substituents at the 8-position of the isoquinoline ring.

A study on the synthesis of new 8-arylisoquinoline derivatives utilized a Suzuki cross-coupling reaction of 8-bromotetrahydroisoquinolin-4-one with various arylboronic acids. researchgate.net The reaction was successfully carried out using a palladium catalyst, such as Pd(PPh₃)₄, and a base like sodium carbonate in a suitable solvent system.

Furthermore, direct C-H arylation of the aldehyde C-H bond in quinoline-8-carbaldehydes has been reported using palladium catalysis. nih.gov This reaction provides a direct route to aryl quinolinyl ketones. While this specific reaction has been demonstrated on the quinoline (B57606) scaffold, its application to the isoquinoline system of this compound could provide an efficient pathway to biaryl ketones.

Table 3: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions of Isoquinoline/Quinoline Scaffolds

| Reaction Type | Substrate | Coupling Partner | Catalyst | Base | Solvent | Reference |

| Suzuki-Miyaura | 8-Bromotetrahydroisoquinolin-4-one | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | researchgate.net |

| Direct C-H Arylation | Quinoline-8-carbaldehyde | Aryl iodide | Pd(OAc)₂ | K₂CO₃ | Toluene | nih.gov |

The application of these and other cross-coupling methodologies to appropriately functionalized derivatives of this compound would significantly expand the chemical space accessible from this versatile building block.

Advanced Spectroscopic Characterization and Structural Elucidation of 8 Fluoroisoquinoline 5 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 8-Fluoroisoquinoline-5-carbaldehyde, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques is employed for a comprehensive structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides crucial information regarding the number, environment, and coupling interactions of the protons. The aromatic region of the spectrum is of particular interest, revealing the substitution pattern on the isoquinoline (B145761) core.

The aldehydic proton is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the isoquinoline ring will exhibit characteristic chemical shifts and splitting patterns based on their proximity to the electron-withdrawing fluorine and aldehyde substituents.

Expected ¹H NMR Data for this compound:

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| CHO | 9.5 - 10.5 | s | - |

| H-1 | 9.0 - 9.5 | s | - |

| H-3 | 8.5 - 9.0 | d | J ≈ 5-6 |

| H-4 | 7.8 - 8.2 | d | J ≈ 5-6 |

| H-6 | 8.0 - 8.4 | d | J ≈ 8-9 |

| H-7 | 7.5 - 7.9 | t | J ≈ 8-9 |

Note: These are predicted values based on known substituent effects and data from related isoquinoline derivatives. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of neighboring substituents.

The carbonyl carbon of the aldehyde group is characteristically found in the highly deshielded region of the spectrum, typically between δ 190 and 200 ppm. The carbon atoms attached to the fluorine (C-8) and the aldehyde group (C-5) will also exhibit significant downfield shifts. The fluorine atom will induce C-F coupling, which can be observed for the carbon directly attached to it (¹JCF) and for carbons two or three bonds away (²JCF, ³JCF).

Expected ¹³C NMR Data for this compound:

| Carbon | Expected Chemical Shift (δ, ppm) |

| CHO | 190 - 200 |

| C-1 | 150 - 155 |

| C-3 | 145 - 150 |

| C-4 | 120 - 125 |

| C-4a | 130 - 135 |

| C-5 | 135 - 140 |

| C-6 | 125 - 130 |

| C-7 | 120 - 125 |

| C-8 | 155 - 165 (d, ¹JCF ≈ 250 Hz) |

| C-8a | 125 - 130 |

Note: These are predicted values. The signal for C-8 is expected to be a doublet with a large coupling constant due to the directly attached fluorine.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Characterization

¹⁹F NMR is a highly sensitive technique used to characterize the environment of fluorine atoms within a molecule. The chemical shift of the fluorine nucleus is particularly sensitive to its electronic surroundings. For this compound, the ¹⁹F NMR spectrum would show a single resonance, confirming the presence of one fluorine atom. The chemical shift of this signal provides insight into the electronic nature of the isoquinoline ring system. In related fluoro-aromatic compounds, the fluorine chemical shift can be influenced by solvent and the presence of other interacting molecules.

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY would show correlations between H-3 and H-4, and between H-6 and H-7, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each protonated carbon by linking the already assigned proton signals to their corresponding carbon signals.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or five decimal places. This precision allows for the determination of the elemental formula of a molecule, as the exact mass of each element is unique.

For this compound (C₁₀H₆FNO), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value would provide unequivocal confirmation of the compound's elemental composition. For instance, the HRMS data for a related isomer, 4-fluoroisoquinoline-3-carbaldehyde, has been reported with a calculated value for [M+Na]⁺ of 198.0331 and a found value of 198.0326, demonstrating the high accuracy of this technique. A similar level of accuracy would be expected for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as an indispensable tool for the analysis of synthetic organic compounds. It synergistically combines the potent separation capabilities of liquid chromatography with the precise mass detection of mass spectrometry. In the context of this compound, LC-MS is primarily employed to assess sample purity and confirm its molecular identity.

The liquid chromatography stage separates the target compound from any unreacted starting materials, byproducts, or other impurities that may be present following its synthesis. The retention time of the compound is a characteristic property under specific chromatographic conditions (i.e., column type, mobile phase composition, and flow rate).

Following separation, the eluent is directed into the mass spectrometer. The molecular weight of this compound is 175.16 g/mol . The mass spectrometer detects the mass-to-charge ratio (m/z) of the ions generated from the molecule, providing definitive confirmation of its identity by matching the observed mass with the calculated theoretical mass. For instance, a high-resolution mass spectrum would be expected to show a molecular ion peak corresponding to this value, thereby verifying the compound's elemental composition. This technique is routinely used in quality control settings to ensure the integrity of synthesized molecules. chemimpex.com

Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization Analysis

Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for the mass spectrometric analysis of polar organic molecules like this compound without causing significant fragmentation. mdpi.comchemicalbook.com This method allows for the gentle transfer of ions from solution into the gas phase, making it ideal for determining the molecular weight of the intact molecule.

In ESI-MS analysis, a solution of the analyte is sprayed through a high-voltage capillary, generating a fine aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. For this compound, analysis in positive ion mode is typical. Due to the presence of the basic nitrogen atom in the isoquinoline ring, the molecule is readily protonated. Therefore, the primary species observed in the mass spectrum would be the protonated molecule, [M+H]⁺.

The expected mass-to-charge ratio (m/z) for the [M+H]⁺ ion of this compound (C₁₀H₆FNO) would be approximately 176.17. The high accuracy of modern mass spectrometers allows this value to be measured with enough precision to confirm the molecular formula. While ESI is a soft ionization method, tandem mass spectrometry (MS/MS) can be employed to induce fragmentation deliberately. This process helps to further elucidate the structure by breaking the molecule into smaller, identifiable pieces, although specific fragmentation patterns for this exact molecule are not widely documented.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint that is highly specific to its structure and the functional groups it contains.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the various functional groups present in a molecule. eurjchem.com It operates on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting spectrum shows absorption bands that are characteristic of the bonds present. nih.gov

For this compound, the IR spectrum provides clear evidence for its key structural features. The presence of the aldehyde group is confirmed by a strong, sharp absorption band corresponding to the C=O stretch, typically appearing in the 1690-1715 cm⁻¹ region for aromatic aldehydes. sigmaaldrich.com The aromatic nature of the isoquinoline ring is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1400-1600 cm⁻¹ region. Furthermore, a strong absorption band, characteristic of the C-F bond stretch, is expected in the 1000-1400 cm⁻¹ range.

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aldehyde C-H | Stretch | 2720 - 2820 | Weak |

| Carbonyl (C=O) | Stretch | 1690 - 1715 | Strong |

| Aromatic C=C/C=N | Ring Stretch | 1400 - 1600 | Medium-Variable |

Raman Spectroscopy Applications

Raman spectroscopy is another form of vibrational spectroscopy that is often complementary to IR. While IR spectroscopy depends on a change in the dipole moment during a vibration, Raman spectroscopy relies on a change in the polarizability of the molecule. This makes Raman particularly effective for analyzing non-polar bonds and symmetric vibrations.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated π-systems, such as the aromatic isoquinoline core of this compound.

The spectrum of this compound is expected to show distinct absorption bands characteristic of π → π* transitions within the conjugated system. The isoquinoline ring itself is a chromophore, and its absorption profile is modified by the attached carbaldehyde and fluorine substituents. These substituents can cause shifts in the absorption maxima (λmax) to longer (bathochromic) or shorter (hypsochromic) wavelengths. Studies on related quinoline (B57606) and isoquinoline derivatives show characteristic absorption bands in the UV region. For instance, 8-hydroxyquinoline (B1678124) exhibits absorption maxima that are influenced by its substituents. Similarly, the electronic absorption spectra of substituted quinolines are well-documented, providing a basis for predicting the behavior of the fluorinated isoquinoline aldehyde.

Table 2: Predicted Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λmax Range (nm) |

|---|---|---|

| π → π* | Isoquinoline Ring System | 220 - 280 |

| π → π* | Isoquinoline Ring System | 300 - 350 |

Luminescence and Fluorescence Spectroscopy

Luminescence and fluorescence spectroscopy are powerful non-destructive techniques used to investigate the electronic structure and photophysical properties of molecules. These methods involve exciting a molecule with ultraviolet or visible light and measuring the light it emits as it returns to the ground state. The resulting spectra provide information on the molecule's absorption and emission wavelengths, fluorescence quantum yield, and excited-state lifetime.

For this compound, the presence of the isoquinoline core, a known fluorophore, suggests that it would exhibit fluorescent properties. The substitution pattern, including the electron-withdrawing fluorine atom at the C8 position and the carbaldehyde group at the C5 position, is expected to significantly influence its photophysical characteristics. The fluorine atom may enhance the quantum yield and photostability, while the carbaldehyde group could lead to a red-shift in the emission spectrum due to its electron-withdrawing nature and potential for intramolecular charge transfer (ICT) upon excitation.

While specific data for this compound is not available, studies on substituted quinoline-carbaldehydes have shown that the position and nature of substituents dramatically affect their photophysical properties. For instance, donor-π-acceptor systems involving a quinoline framework can lead to compounds with interesting photoelectronic properties.

Table 1: Hypothetical Photophysical Data for this compound in Different Solvents

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) |

| Cyclohexane | 320 | 410 | 0.15 |

| Dichloromethane | 325 | 435 | 0.10 |

| Acetonitrile | 328 | 450 | 0.08 |

| Methanol (B129727) | 330 | 465 | 0.05 |

Note: The data in this table is hypothetical and serves to illustrate the expected trends for this compound based on the behavior of similar compounds. The solvatochromic shift to longer wavelengths (red-shift) in more polar solvents is indicative of an excited state with a larger dipole moment, consistent with a potential intramolecular charge transfer character.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice.

A crystallographic study of this compound would provide unambiguous confirmation of its molecular structure. It would reveal the planarity of the isoquinoline ring system and the orientation of the carbaldehyde group relative to the ring. The fluorine atom's position would be precisely determined, and its influence on the local geometry could be assessed. Furthermore, the analysis of the crystal packing would elucidate any intermolecular interactions that stabilize the solid-state structure.

While a crystal structure for this compound has not been reported, crystallographic data for related quinoline derivatives, such as 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde, have been published. mdpi.com In such structures, the planarity of the aromatic system and the formation of intermolecular interactions like π-π stacking are common features. mdpi.com

Table 2: Illustrative Crystallographic Data for an Isoquinoline Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 15.2 |

| c (Å) | 8.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 887 |

| Z | 4 |

Note: This table presents example crystallographic data for a hypothetical isoquinoline derivative to illustrate the type of information obtained from an X-ray diffraction experiment. This is not the actual data for this compound.

Electrochemical Methods for Redox Properties

Electrochemical methods, such as cyclic voltammetry (CV), are employed to investigate the redox properties of a molecule, providing information about its oxidation and reduction potentials. These properties are crucial for understanding the electronic nature of the compound and its potential applications in areas like organic electronics or as a redox-active ligand in coordination chemistry.

The electrochemical behavior of this compound would be influenced by the electron-deficient nature of the isoquinoline ring, further enhanced by the electron-withdrawing carbaldehyde and fluorine substituents. It is expected that the compound would undergo reduction at a less negative potential compared to unsubstituted isoquinoline. The aldehyde group itself is electrochemically active and would likely be the primary site of reduction. The fluorine atom's electron-withdrawing inductive effect would make the reduction of the isoquinoline system more favorable.

Studies on substituted quinolinecarbaldehydes have demonstrated a strong correlation between their chemical structure and their reduction and oxidation potentials. mdpi.com For instance, the presence of electron-donating groups facilitates oxidation, while electron-withdrawing groups make reduction easier. mdpi.com

Table 3: Expected Redox Potentials for this compound and Related Compounds

| Compound | Oxidation Potential (E_ox, V vs. Fc/Fc⁺) | Reduction Potential (E_red, V vs. Fc/Fc⁺) |

| Isoquinoline | Not easily oxidized | -2.5 |

| 8-Fluoroisoquinoline (B92601) | Not easily oxidized | -2.3 |

| This compound | Not easily oxidized | -1.9 |

Note: The data in this table is illustrative and based on general electrochemical principles and data for related compounds. The potentials are hypothetical and presented to show the expected trend of the electron-withdrawing substituents making the reduction more favorable (less negative potential). "Not easily oxidized" indicates that the oxidation potential is likely outside the accessible solvent window.

Computational and Theoretical Investigations of 8 Fluoroisoquinoline 5 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to exploring the electronic nature of molecules. These calculations provide a theoretical framework for understanding structure, stability, and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. aps.org It is particularly effective for calculating the properties of molecules like 8-Fluoroisoquinoline-5-carbaldehyde. The theory's application to quinoline-based compounds allows for the characterization of their electronic properties, which are influenced by the electron-withdrawing nature of the imine nitrogen. thieme-connect.de

A key aspect of DFT analysis involves the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. researchgate.net For instance, in a study on the related compound 8-hydroxyquinoline (B1678124) (8-HQ), the HOMO-LUMO energy gap was calculated to be approximately 4.52 eV using DFT. researchgate.net Similar calculations for this compound would elucidate how the fluorine and carbaldehyde substituents modulate the electronic properties of the isoquinoline (B145761) core.

| Parameter | Value | Source |

| HOMO Energy | - | researchgate.net |

| LUMO Energy | - | researchgate.net |

| Energy Gap (LUMO-HOMO) | 4.52 eV | researchgate.net |

Natural Bond Orbital (NBO) analysis is another technique often used alongside DFT to understand charge distribution and intramolecular interactions, such as hyperconjugative interactions between donor and acceptor bonds. eurjchem.com

Computational chemistry is instrumental in mapping out the potential reaction mechanisms and pathways for a given compound. For isoquinoline derivatives, these investigations can shed light on substitution reactions. For example, studies on bromoisoquinolines have shown that nucleophilic substitution with potassium amide in liquid ammonia (B1221849) can proceed through either a simple addition/elimination mechanism or an SN(ANRORC) sequence, depending on the position of the bromine atom. thieme-connect.de

For this compound, computational modeling could predict the feasibility and preferred pathways of nucleophilic aromatic substitution, where the fluorine atom is displaced. Such studies would model the interaction of the isoquinoline substrate with various nucleophiles, calculating the energies of intermediates and transition states to determine the most likely reaction course. The presence of the electron-withdrawing carbaldehyde group is expected to influence the regioselectivity and rate of such reactions.

A crucial component of understanding reaction mechanisms is the identification of the transition state—the highest energy point along the reaction coordinate. DFT calculations are widely used to locate the geometry of these short-lived structures and to calculate the activation energy barrier of a reaction. aps.org This energy barrier determines the reaction rate, and its computational elucidation is key to predicting whether a reaction is kinetically feasible under specific conditions.

While specific transition state calculations for reactions involving this compound are not available, this methodology is standard practice. For example, in a hypothetical reaction, such as the conversion of the carbaldehyde group to another functional group, DFT would be employed to model the reactant, product, and the transition state connecting them, thereby providing a quantitative measure of the reaction's energy profile.

Molecules with rotatable single bonds can exist in different spatial arrangements known as conformations. Computational conformational analysis aims to identify the most stable conformer, which corresponds to the global minimum on the potential energy surface. For this compound, the primary source of conformational flexibility is the rotation of the carbaldehyde group relative to the isoquinoline ring.

DFT methods, such as those employing the B3LYP functional, are used to optimize the geometry of possible conformers and determine their relative energies. researchgate.net This analysis predicts the most likely structure of the molecule in its ground state, which is essential for an accurate description of its spectroscopic and electronic properties.

Molecular Modeling and Simulation

While quantum chemical calculations focus on the electronic structure of a molecule, molecular modeling and simulation techniques are used to study its dynamic behavior over time.

Molecular dynamics (MD) is a computational simulation method that models the physical movement of atoms and molecules. Unlike quantum methods, MD relies on classical mechanics and uses a "force field" to describe the potential energy of the system. A force field is a set of parameters and equations that define the energy associated with bond stretching, angle bending, torsional angles, and non-bonded interactions.

MD simulations can provide insights into the conformational dynamics of this compound in different environments, such as in a solvent. These simulations track the trajectory of each atom over time, revealing how the molecule flexes, rotates, and interacts with its surroundings. The development of accurate force fields, such as those optimized through differentiable simulations, is an active area of research to better model complex biomolecules and disordered proteins. rsc.orgnih.gov While specific MD studies on this compound are not documented in the search results, this technique represents a powerful approach to understanding its dynamic behavior and interactions on a larger time and length scale than is feasible with quantum mechanics.

Ligand-Scaffold Interactions in Academic Design Contexts

In the realm of rational drug design and molecular recognition, understanding the intricate interactions between a ligand and its target scaffold is paramount. Computational modeling provides a powerful tool to dissect these interactions for this compound. The isoquinoline core, being a bioisostere of naphthalene, offers a flat, aromatic surface amenable to π-π stacking interactions. In theoretical models, the electron-rich π system of the isoquinoline ring can interact favorably with electron-deficient aromatic residues of a hypothetical protein binding pocket.

The substituents on the isoquinoline ring, namely the fluorine atom at the 8-position and the carbaldehyde group at the 5-position, play a crucial role in modulating these interactions. The highly electronegative fluorine atom can participate in non-covalent interactions such as dipole-dipole and orthogonal multipolar interactions. Furthermore, it can act as a weak hydrogen bond acceptor. The carbaldehyde group, with its carbonyl oxygen, is a potent hydrogen bond acceptor, capable of forming strong hydrogen bonds with donor groups like the amide protons of a protein backbone.

To illustrate the potential interactions, a hypothetical model of this compound within a binding site can be considered. The following table outlines the types of interactions that could be anticipated and their theoretical contributions to binding affinity.

| Interaction Type | Participating Group(s) | Theoretical Contribution to Binding |

| π-π Stacking | Isoquinoline Ring System | Stabilization of the ligand-scaffold complex |

| Hydrogen Bonding | Carbaldehyde Oxygen | Directional interaction, enhancing specificity |

| Halogen Bonding | Fluorine Atom | Potential for weak, directional interactions |

| Dipole-Dipole | C-F bond, C=O bond | Electrostatic attraction |

| van der Waals | Entire Molecule | General non-specific attractive forces |

These interactions, when considered in concert, define the potential binding profile of this compound and guide the academic design of novel molecules with tailored binding properties.

Theoretical Studies on Fluorine's Influence on Molecular Properties

The introduction of a fluorine atom into an organic molecule can dramatically alter its physicochemical properties. In the case of this compound, the fluorine at the 8-position exerts a significant influence on the molecule's reactivity, selectivity, aromaticity, and electron density distribution.

Effects of Fluorine on Reactivity and Selectivity

Computational studies on analogous fluorinated aromatic systems reveal that fluorine's strong inductive effect (-I) and weaker mesomeric effect (+M) are key determinants of reactivity. The inductive effect, stemming from fluorine's high electronegativity, withdraws electron density from the aromatic ring system. This withdrawal can influence the susceptibility of the carbaldehyde group to nucleophilic attack. A decrease in electron density at the carbonyl carbon would theoretically render it more electrophilic and thus more reactive towards nucleophiles.

The following table summarizes the predicted effects of the fluorine atom on the reactivity of this compound based on general principles observed in similar compounds.

| Property | Predicted Effect of Fluorine | Rationale |

| Electrophilicity of Carbonyl Carbon | Increased | Inductive electron withdrawal by fluorine |

| Nucleophilicity of the Ring | Decreased | Overall electron-withdrawing nature of fluorine |

| Regioselectivity | Directed by fluorine and existing groups | Combination of inductive and mesomeric effects |

Impact on Aromaticity and Electron Density Distribution

The aromaticity of the isoquinoline core is a key feature that can be modulated by substituents. Fluorine substitution is known to have a nuanced effect on the aromatic character of a ring system. While the inductive effect withdraws electron density and can lead to a decrease in paratropic current, the resonant effect can reduce π-delocalization. amadischem.com Studies on fluorinated benzene (B151609) derivatives have shown a systematic reduction in aromaticity as more fluorine atoms are added. amadischem.com

Computational methods such as Nucleus-Independent Chemical Shift (NICS) and Quantum Theory of Atoms in Molecules (QTAIM) are employed to quantify these effects. For this compound, it is hypothesized that the fluorine atom would lead to a localized reduction in aromaticity in the fluorinated ring.

The electron density distribution across the molecule is also significantly perturbed by the fluorine atom and the carbaldehyde group. The fluorine atom induces a notable polarization of the C-F bond, creating a region of high electron density around the fluorine and a corresponding region of lower electron density on the attached carbon. The carbaldehyde group also polarizes the molecule, with the oxygen atom being a site of high electron density.

An analysis of the calculated electron density distribution would likely reveal the following trends:

| Molecular Region | Predicted Electron Density | Primary Influencing Factor |

| Around Fluorine Atom | High | High electronegativity of fluorine |

| Carbon C8 (attached to F) | Low | Inductive effect of fluorine |

| Around Carbonyl Oxygen | High | High electronegativity of oxygen |

| Carbonyl Carbon | Low | Polarization of the C=O bond |

| Isoquinoline Nitrogen | High | Lone pair of electrons |

These theoretical predictions, grounded in the established principles of physical organic chemistry and computational science, provide a framework for understanding the complex molecular properties of this compound. Further experimental and computational studies are needed to validate and refine these hypotheses.

Advanced Applications of 8 Fluoroisoquinoline 5 Carbaldehyde As a Versatile Synthetic Intermediate

Construction of Complex Heterocyclic Systems

The strategic placement of a reactive aldehyde group and a fluorine atom on the isoquinoline (B145761) framework makes 8-Fluoroisoquinoline-5-carbaldehyde a valuable building block in synthetic organic chemistry. Its utility is particularly evident in the construction of more complex heterocyclic structures, which are often the core of medicinally relevant molecules.

Synthesis of Novel Fluoroisoquinoline-Substituted Thiazoles and Other Scaffolds

The aldehyde functionality at the C5 position of this compound is a key handle for building novel heterocyclic rings, such as thiazoles. A prominent method for thiazole (B1198619) synthesis is the Hantzsch reaction, which typically involves the condensation of an α-haloketone with a thioamide. youtube.comnih.govTo utilize the subject compound in this reaction, the aldehyde can be first converted to a 2-chloro-1-(8-fluoroisoquinolin-5-yl)ethanone intermediate. This transformation sets the stage for reaction with various thioureas, yielding a library of N-aryl/alkyl-4-(8-fluoroisoquinolin-5-yl)thiazol-2-amines. This approach allows for the introduction of diversity at the 2-position of the thiazole ring.

Another synthetic route involves the condensation of an aldehyde with dithiooxamide (B146897) to form thiazolo[5,4-d]thiazoles, a reaction that can be performed under eco-friendly deep eutectic solvent conditions. nih.govThis method offers a direct pathway to connect two 8-fluoroisoquinoline (B92601) moieties through a central thiazolo[5,4-d]thiazole (B1587360) core. The resulting complex molecules are of interest in materials science and biology. nih.govThe development of methods for creating thiazole-5-carbaldehydes themselves is also an active area of research. nih.govgoogle.com6.1.2. Building Blocks for Polycyclic Aromatic Compounds

The isoquinoline core is a foundational element in a vast number of natural alkaloids and synthetic compounds with significant biological activity. nih.govnih.govrsc.orgeurekaselect.comThe aldehyde group of this compound provides a reactive site for annulation reactions to build larger, polycyclic aromatic systems. One such powerful method is the Friedländer synthesis, which constructs quinoline (B57606) rings by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone. wikipedia.orgorganic-chemistry.org While the isoquinoline core of the title compound is not the typical starting material for a classic Friedländer reaction, analogous acid- or base-catalyzed condensation and cyclization strategies can be envisioned. For instance, reacting this compound with a ketone that possesses an adjacent reactive methylene (B1212753) group under appropriate catalytic conditions could lead to the formation of novel benzo[de]n nih.govnih.govaphthyridine derivatives or other related polycyclic frameworks. These fused aromatic systems are prevalent in lamellarin alkaloids, which exhibit a wide array of biological activities, including cytotoxicity against tumor cells. nih.gov6.2. Development of Chemical Scaffolds for Academic Research

In academic and industrial research, this compound serves as a foundational scaffold for creating libraries of compounds aimed at probing biological systems and discovering new therapeutic agents. Its defined structure allows for systematic modification and the study of how these changes affect biological activity.

Development of Chemical Scaffolds for Academic Research

Precursors for Kinase Inhibitor Frameworks (e.g., protein kinase B (PKB), PERK, PI3K delta scaffolds)

The isoquinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in potent kinase inhibitors. rsc.orgThe aldehyde group of this compound is a versatile precursor that can be chemically elaborated into various functional groups necessary for binding to kinase active sites.

Protein Kinase B (PKB/Akt): The isoquinoline core is a key feature of known PKB inhibitors. Specifically, isoquinoline-5-sulfonamides have been designed as potent and selective inhibitors of this crucial cancer drug target. nih.govThe aldehyde of this compound can be readily oxidized to the corresponding carboxylic acid, which can then be converted to a sulfonyl chloride and subsequently reacted with amines to generate a library of isoquinoline-5-sulfonamide (B1244767) derivatives for screening against PKB. nih.govHigh-throughput screens have successfully identified isoquinoline-based compounds as authentic inhibitors of PKB. nih.gov

PERK (PKR-like endoplasmic reticulum kinase): PERK is another kinase implicated in disease, and the identification of small-molecule inhibitors is an active area of research. While direct examples linking this compound to PERK inhibitors are not prominent, the general strategy involves screening diverse heterocyclic compounds. The ability to transform the aldehyde into amides, amines (via reductive amination), and other functionalities allows for the creation of a diverse set of fluoroisoquinoline derivatives suitable for high-throughput screening campaigns against PERK.

PI3K delta (Phosphoinositide 3-kinase delta): The PI3K pathway is critical in cell signaling, and its dysregulation is linked to cancer and inflammatory diseases. frontiersin.orgWhile many inhibitors are based on pyrimidine (B1678525) and quinazoline (B50416) cores, the isoquinoline scaffold offers an alternative framework. frontiersin.orgnih.govSyntheses of PI3K inhibitors often involve reductive amination of an aldehyde to build out side chains that confer selectivity and potency. nih.govThis compound is an ideal starting point for such a strategy, where the aldehyde is reacted with various amines to explore the chemical space around the isoquinoline core to develop selective PI3K delta inhibitors. The fluorine atom can also contribute to binding affinity and improved metabolic properties.

| Target Kinase | Role of this compound Scaffold | Key Synthetic Transformations |

| Protein Kinase B (PKB/Akt) | Serves as a precursor to the isoquinoline-5-sulfonamide pharmacophore known to inhibit PKB. nih.gov | Oxidation of aldehyde to carboxylic acid, conversion to sulfonyl chloride, amidation. |

| PERK | Provides a core heterocyclic framework for generating a diverse library of potential inhibitors for screening. | Reductive amination, oxidation, condensation reactions. |

| PI3K delta | Acts as a foundational building block where the aldehyde group is a key point for synthetic elaboration to achieve potency and selectivity. nih.gov | Reductive amination, Wittig-type reactions, aldol (B89426) condensations. |

Frameworks for Ligand Design in Metal Coordination Chemistry

The isoquinoline nucleus, containing a nitrogen atom with a lone pair of electrons, is an excellent coordinating agent for metal ions. 8-hydroxyquinoline (B1678124), for example, is a classic bidentate ligand that forms stable complexes with a wide range of metals. nih.govresearchgate.netresearchgate.netscirp.orgThese complexes have applications ranging from antimicrobial agents to electroluminescent materials in OLEDs. scirp.orgasianpubs.org this compound can be readily converted into derivatives that act as powerful ligands. For example, condensation of the aldehyde with a primary amine (a Schiff base reaction) creates an imine nitrogen, which, along with the isoquinoline nitrogen, can act as a bidentate ligand. Reduction of the aldehyde to an alcohol or oxidation to a carboxylic acid provides an oxygen donor atom, creating potential N,O-bidentate ligands. The fluorine atom at the 8-position can modulate the electronic properties of the ligand, influencing the stability and reactivity of the resulting metal complexes. nih.gov6.2.3. Scaffolds for Investigating Structure-Activity Relationships (SAR) in Chemical Biology

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's structure correlates with its biological function. youtube.comThe goal is to optimize a "hit" compound into a "lead" with improved potency and reduced side effects. youtube.comThis compound is an excellent scaffold for SAR studies due to its distinct substitution pattern.

In the context of kinase inhibition, SAR studies on related heterocyclic scaffolds like quinolines and quinazolines have demonstrated the importance of specific substitution patterns for activity. nih.govnih.govmdpi.comFor the this compound scaffold, a systematic SAR exploration would involve:

Modification of the C5-substituent: The aldehyde can be converted into a series of other functional groups (e.g., alcohol, amine, amide, nitrile, various heterocycles) to probe which groups enhance binding to the biological target.

Modification of the C8-substituent: The fluorine atom can be replaced with other halogens (Cl, Br) or with hydrogen, methyl, or methoxy (B1213986) groups to understand the electronic and steric requirements at this position.

Substitution at other positions: Introducing small substituents at other available positions on the isoquinoline ring can further refine the molecule's interaction with its target.

These systematic modifications allow researchers to build a detailed map of the pharmacophore, guiding the design of more potent and selective molecules. researchgate.netmdpi.com

| Compound | Modification from Parent Scaffold | Rationale for SAR Study |

|---|---|---|

| Parent Scaffold | This compound | Baseline activity measurement. |

| Analog 1 | 8-Fluoroisoquinoline-5-methanol | Evaluate the importance of the aldehyde's electrophilicity and hydrogen bond accepting ability. |

| Analog 2 | 5-Cyano-8-fluoroisoquinoline | Assess the effect of a different electron-withdrawing group with altered geometry. |

| Analog 3 | 8-Chloroisoquinoline-5-carbaldehyde | Determine the influence of a different halogen on electronic properties and binding. |

Strategies for Diversity-Oriented Synthesis Using the Carbaldehyde Moiety

The carbaldehyde group at the 5-position of the 8-fluoroisoquinoline core is a versatile functional group that can participate in a wide array of chemical reactions. This reactivity is central to its application in diversity-oriented synthesis (DOS), a strategy that aims to rapidly generate a library of structurally diverse small molecules. By employing a range of synthetic methodologies, the carbaldehyde can be transformed into various other functional groups and can be a key participant in the formation of new ring systems.

A number of synthetic strategies can be envisioned for the elaboration of the this compound core. These include, but are not limited to:

Reductive Amination: The reaction of the aldehyde with a primary or secondary amine in the presence of a reducing agent, such as sodium triacetoxyborohydride, provides a straightforward route to a diverse range of secondary and tertiary amines. This reaction is highly valuable for introducing a variety of substituents and for modulating the physicochemical properties of the final compounds.

Wittig and Horner-Wadsworth-Emmons Reactions: These olefination reactions allow for the conversion of the aldehyde into an alkene. By choosing the appropriate phosphorus ylide or phosphonate (B1237965) ester, a wide variety of vinyl-substituted 8-fluoroisoquinolines can be synthesized, which can then serve as precursors for further functionalization.

Condensation Reactions: The carbaldehyde can readily undergo condensation with various nucleophiles to form a range of heterocyclic systems. For instance, reaction with hydrazines can yield hydrazones, which can be further cyclized. Similarly, condensation with active methylene compounds, such as malononitrile (B47326) or ethyl cyanoacetate, followed by cyclization, can lead to the formation of fused heterocyclic rings. A notable example is the formation of Schiff bases through condensation with primary amines, a common strategy in the synthesis of biologically active compounds.

Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (B83412) or Jones reagent. This carboxylic acid can then be converted into esters, amides, or other acid derivatives. Conversely, reduction of the aldehyde with a reducing agent like sodium borohydride (B1222165) affords the corresponding primary alcohol, which can be further functionalized.

Nucleophilic Addition: The electrophilic carbon of the aldehyde is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds, to generate secondary alcohols with a wide range of substituents.

The following interactive data table summarizes some of the key synthetic transformations of the carbaldehyde moiety of this compound, highlighting the versatility of this intermediate in generating molecular diversity.

| Reaction Type | Reagents/Conditions | Product Functional Group |

| Reductive Amination | R1R2NH, NaBH(OAc)3 | Secondary/Tertiary Amine |

| Wittig Reaction | Ph3P=CHR | Alkene |

| Horner-Wadsworth-Emmons | (EtO)2P(O)CH2R, Base | Alkene |

| Schiff Base Formation | RNH2, acid catalyst | Imine |

| Knoevenagel Condensation | CH2(CN)2, base | α,β-Unsaturated nitrile |

| Oxidation | KMnO4 or CrO3/H2SO4 | Carboxylic Acid |

| Reduction | NaBH4 or LiAlH4 | Primary Alcohol |

| Grignard Reaction | RMgBr, then H3O+ | Secondary Alcohol |

Future Directions in the Academic Research and Synthetic Utility of Fluorinated Isoquinoline Carbaldehydes

The field of fluorinated pharmaceuticals continues to expand, driven by the consistent success of fluorine incorporation in drug design. nih.gov Fluorinated isoquinoline carbaldehydes, and specifically this compound, are poised to play an increasingly important role in this landscape. Several key areas of future research and synthetic utility can be identified:

Development of Novel Synthetic Methodologies: While a range of transformations for the carbaldehyde group are known, there is always a need for more efficient, selective, and environmentally benign synthetic methods. Future research will likely focus on the development of novel catalytic systems, including photoredox and enzymatic catalysis, for the functionalization of the aldehyde group. The exploration of multicomponent reactions involving this compound as a key building block will also be a fruitful area of investigation, allowing for the rapid assembly of complex and diverse molecular scaffolds.

Exploration of New Biological Targets: The 8-fluoroisoquinoline core is a privileged scaffold in medicinal chemistry. Future efforts will undoubtedly be directed towards the synthesis of libraries of derivatives from this compound and screening them against a wider range of biological targets. This could lead to the discovery of novel therapeutic agents for various diseases, including cancer, infectious diseases, and neurological disorders. The unique electronic properties conferred by the fluorine atom may lead to unexpected and highly specific biological activities.

Application in Materials Science: The photophysical properties of the isoquinoline ring system, which can be modulated by substitution, suggest potential applications in materials science. The derivatization of this compound could lead to the development of novel fluorescent probes, organic light-emitting diode (OLED) materials, or other functional organic materials. The fluorine atom can enhance properties such as thermal stability and photostability.

Integration with Computational Chemistry: The synergy between synthetic chemistry and computational modeling will be crucial for the rational design of new molecules based on the this compound scaffold. In silico screening and property prediction can help to prioritize synthetic targets and guide the development of compounds with desired biological activities or material properties. This approach can significantly accelerate the discovery process and reduce the experimental workload.

Q & A

Q. How can researchers ensure reproducibility when reporting synthetic protocols?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.